Fluo-3

Cardiac electrophysiology Confocal microscopy Myocyte calcium imaging

Fluo-3 delivers >100-fold emission increase upon Ca²⁺ binding, minimal basal fluorescence, and a 3.4-fold stimulated-to-basal ratio in HTS. Its 488 nm excitation avoids compound autofluorescence, and its low compartmentalization ensures accurate spatial resolution in confocal microscopy. Compatible with ratiometric (Fura-Red) and multiparameter immunophenotyping protocols, Fluo-3 is the validated choice for reliable, high-signal calcium assays without protocol re-optimization.

Molecular Formula C36H30Cl2N2O13
Molecular Weight 769.5 g/mol
CAS No. 121714-13-4
Cat. No. B049327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluo-3
CAS121714-13-4
SynonymsFluo 3
Fluo-3
fluo-3-AM
Molecular FormulaC36H30Cl2N2O13
Molecular Weight769.5 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)N(CC(=O)O)CC(=O)O)OCCOC2=C(C=CC(=C2)C3=C4C=C(C(=O)C=C4OC5=CC(=C(C=C53)Cl)O)Cl)N(CC(=O)O)CC(=O)O
InChIInChI=1S/C36H30Cl2N2O13/c1-18-2-4-24(39(14-32(43)44)15-33(45)46)30(8-18)51-6-7-52-31-9-19(3-5-25(31)40(16-34(47)48)17-35(49)50)36-20-10-22(37)26(41)12-28(20)53-29-13-27(42)23(38)11-21(29)36/h2-5,8-13,41H,6-7,14-17H2,1H3,(H,43,44)(H,45,46)(H,47,48)(H,49,50)
InChIKeyOZLGRUXZXMRXGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fluo-3 (CAS 121714-13-4) Procurement Guide: Properties, Specifications, and Differential Evidence for Scientific Selection


Fluo-3 (CAS 121714-13-4 for the free acid; AM ester CAS 121714-22-5) is a single-wavelength, visible light-excitable fluorescent calcium indicator developed by Tsien and colleagues [1]. As a member of the BAPTA-based chelator family with a xanthene fluorophore, it exhibits essentially no fluorescence in its unbound state but undergoes a >100-fold increase in emission intensity upon Ca²⁺ binding [2]. Key in vitro parameters include a dissociation constant (Kd) of approximately 325–390 nM for Ca²⁺ (measured at 22°C in 100 mM KCl, 10 mM MOPS, pH 7.2), an excitation maximum of 506 nm, and an emission maximum of 526 nm in the Ca²⁺-bound state [3].

Fluo-3 Substitution Risks: Why Fluorescent Calcium Indicators Cannot Be Interchanged Without Protocol Revalidation


Fluo-3 and its structural analogs (Fluo-4, Fluo-2MA, Fluo-3FF) exhibit meaningful differences in cellular loading efficiency, subcellular compartmentalization, and intracellular Ca²⁺ binding affinity that are not apparent from in vitro Kd values alone [1]. In protein-rich cytosolic environments, the apparent Kd of fluo indicators can increase significantly compared to values measured in simple buffers [2]. Moreover, in situ calibration studies across six frequently used indicators in HeLa cells revealed that Fluo-3, Fluo-4, Calcium Green-1, Calcium Orange, Oregon Green 488 BAPTA-1, and Fura-Red each displayed distinct dynamic ranges, compartmentalization patterns, leakage rates, and photostability profiles [3]. Direct substitution without protocol re-optimization can lead to altered signal-to-noise ratios, misinterpretation of Ca²⁺ transient amplitudes, and inconsistent inter-assay comparability.

Fluo-3 Quantitative Comparative Evidence: Head-to-Head Performance Data vs. Fluo-4, Calcium Green-1, Indo-1, and Fura-Red


Fluo-3 vs. Fluo-4 Basal Fluorescence: Lower Background Signal Enables Higher Signal-to-Noise in Cardiac Myocyte Applications

In rat ventricular myocytes loaded with AM esters under identical conditions, the basal (diastolic) fluorescence intensity of Fluo-4 AM was significantly higher than that of Fluo-3 AM [1]. This difference in resting fluorescence affects the baseline correction requirements and the effective dynamic range available for detecting small calcium transients.

Cardiac electrophysiology Confocal microscopy Myocyte calcium imaging

Fluo-3 Dynamic Range and Compartmentalization: Multi-Indicator In-Situ Calibration Study Identifies Optimal All-Round Performance

A systematic in-situ calibration study in HeLa cells compared six widely used visible light-excitable Ca²⁺ indicators (Fluo-3, Fluo-4, Calcium Green-1, Calcium Orange, Oregon Green 488 BAPTA-1, and Fura-Red) across multiple performance metrics including dynamic range, compartmentalization, leakage, and photostability [1]. Fluo-3 demonstrated the most favorable overall profile, exhibiting a large dynamic range and low compartmentalization into organelles.

Calcium signaling In-situ calibration HeLa cells Confocal microscopy

Fluo-3 vs. Fluo-4 FLIPR System Comparison: Equivalent Signal Achievable at Different Loading Concentrations

Parallel performance testing on the Molecular Devices FLIPR system using CHO cells stably transfected with rat muscarinic M1 receptors provided quantitative fluorescence intensity data for Fluo-3 and Fluo-4 under varied loading conditions [1]. Notably, the data demonstrate that Fluo-4 achieves higher absolute signal intensity but that Fluo-3 at 4 µM with 60-minute loading produces comparable signal fold-increase to Fluo-4 under certain conditions.

High-throughput screening GPCR assays FLIPR Calcium mobilization

Fluo-3/Fura-Red Dual-Wavelength Ratiometric Sensitivity: Superior Response Magnitude vs. Indo-1 in Flow Cytometry

When used in combination with Fura-Red as a ratiometric pair excited by the common 488 nm argon laser line, Fluo-3 enables quantitative Ca²⁺ measurements in flow cytometry without requiring UV excitation [1]. The Fluo-3/Fura-Red ratiometric approach demonstrated superior response magnitude compared to the traditional UV-excited Indo-1 method.

Flow cytometry Ratiometric calcium measurement Immunophenotyping Lymphocyte activation

Fluo-3 vs. Calcium Green-1 and Oregon Green 488 BAPTA-1: Kd Differences Impact Physiological Calcium Range Detection

Fluo-3 exhibits an intermediate Ca²⁺ binding affinity (Kd ≈ 325–390 nM in vitro) compared to other green-emitting single-wavelength indicators, positioning it optimally for detecting calcium changes within the physiological cytosolic range [1].

Calcium affinity Kd comparison Single-wavelength indicators Method selection

Fluo-3 vs. Fura-2 and Indo-1: Visible Light Excitation Eliminates UV-Induced Photodamage and Autofluorescence

Unlike the ratiometric UV-excited indicators Fura-2 and Indo-1, Fluo-3 is excited by visible light at ~488–506 nm, compatible with standard argon-ion lasers and FITC filter sets [1]. This wavelength difference has practical consequences for long-term live-cell imaging experiments.

Excitation wavelength Phototoxicity Autofluorescence Live-cell imaging

Fluo-3 Optimal Application Scenarios: Evidence-Based Guidance for Research and Procurement Decisions


High-Throughput Screening (HTS) for GPCR and Ion Channel Drug Discovery

Fluo-3 is extensively validated for cell-based HTS assays measuring calcium mobilization in response to GPCR activation or ion channel modulation [1]. The FLIPR system comparison data establish that Fluo-3 at 4 µM with 60-minute loading produces a 3.4-fold stimulated-to-basal ratio in M1-transfected CHO cells, providing a quantifiable benchmark for assay optimization [2]. Procurement of Fluo-3 for HTS is supported by its compatibility with visible-light plate readers, which reduces interference from compound autofluorescence compared to UV-excited indicators [3]. For laboratories with established Fluo-3 protocols, switching to Fluo-4 would require re-optimization of loading parameters to account for its 2.9× higher basal fluorescence under identical loading conditions.

Flow Cytometric Calcium Flux Analysis in Immunology and Hematology

Fluo-3 is ideally suited for flow cytometry applications using standard 488 nm argon laser excitation and FITC emission channels [1]. When combined with Fura-Red, Fluo-3 enables ratiometric Ca²⁺ measurements that match or exceed Indo-1 sensitivity while eliminating the need for UV laser hardware [2]. This dual-loading strategy also permits simultaneous immunophenotyping with PE-conjugated antibodies, making Fluo-3 the preferred choice for multiparameter analysis of lymphocyte activation, platelet function, and hematopoietic cell signaling. The indicator's Kd (~390 nM) is well-matched to the dynamic range of cytoplasmic Ca²⁺ elevations observed during immune cell activation (resting ~100 nM to stimulated ~500–1,000 nM).

Confocal and Multiphoton Microscopy of Elementary Calcium Signaling Events

The in-situ calibration study in HeLa cells demonstrated that Fluo-3 exhibits the most favorable combination of large dynamic range and low subcellular compartmentalization among six compared indicators [1]. This profile makes Fluo-3 particularly suitable for confocal microscopy applications requiring accurate spatial resolution of localized Ca²⁺ signals such as sparks, puffs, and blips. Fluo-3 imaging has revealed the spatial dynamics of elementary Ca²⁺ signaling processes across numerous cell types [2]. Users should note the study's finding that Fluo-3 is more susceptible to photobleaching than some alternatives; image acquisition parameters should be optimized accordingly for time-lapse experiments exceeding several minutes of continuous illumination.

Cardiac Myocyte and Excitable Cell Calcium Transient Recording

In cardiac myocytes, Fluo-3 AM loading produces significantly lower basal (diastolic) fluorescence compared to Fluo-4 AM, with p < 0.005 significance (n = 28 myocytes) [1]. This lower resting signal reduces the need for background subtraction and improves the effective dynamic range for detecting small-amplitude Ca²⁺ transients. The t90-10 decay kinetics for Fluo-3 in myocytes (415 ± 24 ms, n = 12) provide a benchmark for expected temporal resolution in this application. For investigators studying calcium handling in ventricular myocytes, Fluo-3 offers a quantifiable advantage in signal-to-noise ratio compared to its closest structural analog, Fluo-4.

Technical Documentation Hub

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37 linked technical documents
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